6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine
Overview
Description
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound with the molecular formula C11H7ClN4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolopyridazine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Cyclization Reactions: It can form fused ring systems with other heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Compounds with oxidized triazole rings.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-A]pyridazine
- 6,7-Diamino-3,8-dinitro[1,2,4]triazolo[4,3-B]pyridazine
- 7-Amino-6-azido-3,8-dinitro[1,2,4]triazolo[4,3-B]pyridazine
Uniqueness
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with diverse biological activities. Its triazolopyridazine core structure also provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKDTIYRVIGDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358719 | |
Record name | 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7190-80-9 | |
Record name | 6-Chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7190-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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